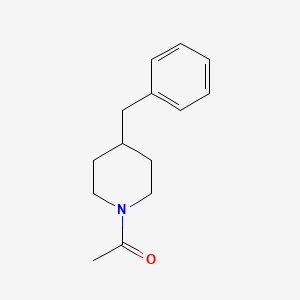

N-Acetyl-4-benzylpiperidine

Description

Structure

3D Structure

Properties

CAS No. |

101997-42-6 |

|---|---|

Molecular Formula |

C14H19NO |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

1-(4-benzylpiperidin-1-yl)ethanone |

InChI |

InChI=1S/C14H19NO/c1-12(16)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3 |

InChI Key |

BKQOKWBHIBQLIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC(CC1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Acetyl 4 Benzylpiperidine and Analogues

Approaches to the Core 4-Benzylpiperidine (B145979) Scaffold Synthesis

The synthesis of the fundamental 4-benzylpiperidine structure can be accomplished through several key chemical pathways, including catalytic hydrogenation, reductive amination, and cyclization reactions.

Catalytic Hydrogenation Routes

Catalytic hydrogenation is a primary method for synthesizing the 4-benzylpiperidine core, typically by reducing a 4-benzylpyridine (B57826) precursor. This process involves the use of a metal catalyst to facilitate the addition of hydrogen, which saturates the pyridine (B92270) ring. A common and effective catalyst for this transformation is platinum(IV) oxide (PtO2), which is utilized under a hydrogen atmosphere to convert 4-benzylpyridine into 4-benzylpiperidine. Another catalytic system that has proven efficient for the hydrogenation of substituted pyridines is rhodium-on-alumina. The selection of the catalyst and the specific reaction conditions, such as solvent, temperature, and pressure, are crucial factors that determine the yield and purity of the resulting 4-benzylpiperidine.

Table 1: Catalytic Hydrogenation of 4-Benzylpyridine

| Precursor | Catalyst | Key Conditions | Product |

|---|---|---|---|

| 4-Benzylpyridine | Platinum(IV) oxide (PtO2) | Hydrogen atmosphere | 4-Benzylpiperidine |

Reductive Amination Strategies

Reductive amination offers a versatile pathway to the 4-benzylpiperidine scaffold. This method involves the reaction of a ketone with an amine, which forms an intermediate imine or enamine that is subsequently reduced to create the final piperidine (B6355638) structure. For instance, the reaction of 4-phenyl-4-cyanocyclohexanone with an appropriate amine source, followed by reduction, can yield the 4-benzylpiperidine core. This one-pot procedure is highly efficient and can be adapted to produce various derivatives by changing the amine component.

Cyclization Reactions and Multicomponent Approaches

The construction of the piperidine ring can also be achieved through cyclization reactions, where an acyclic precursor is transformed into a cyclic molecule. These intramolecular reactions are a powerful tool for forming the core structure. Additionally, multicomponent reactions (MCRs) provide a highly efficient means of synthesizing complex molecules like 4-benzylpiperidine analogues from simple starting materials in a single step.

N-Acylation Strategies for N-Acetyl-4-benzylpiperidine Formation

The final step in producing this compound involves the acylation of the nitrogen atom of the 4-benzylpiperidine core.

Direct N-Acetylation Procedures

Direct N-acetylation of 4-benzylpiperidine is the most common and straightforward method for synthesizing the target compound. This reaction is typically achieved by treating 4-benzylpiperidine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. When using acetic anhydride, the reaction is often performed in the presence of a base like triethylamine (B128534) or pyridine to neutralize the acetic acid byproduct. Similarly, a base is used to scavenge the hydrochloric acid formed when acetyl chloride is the acetylating agent. These reactions are generally conducted in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran.

Table 2: N-Acetylation of 4-Benzylpiperidine

| Starting Material | Acetylating Agent | Base (optional) | Solvent | Product |

|---|---|---|---|---|

| 4-Benzylpiperidine | Acetic anhydride | Triethylamine/Pyridine | Dichloromethane/THF | This compound |

Amide Bond Formation for N-Acylated Derivatives

The introduction of an acyl group onto the piperidine nitrogen is a crucial step in synthesizing N-acylated derivatives like this compound. This transformation is a form of amide bond formation, a cornerstone of organic synthesis. researchgate.net

A direct and common method for this acylation involves the reaction of the parent amine, 4-benzylpiperidine, with an acylating agent such as acetyl chloride or acetic anhydride, typically in the presence of a base. ontosight.ai Beyond this classic approach, more advanced strategies have been developed to facilitate N-acylation under mild conditions, often exhibiting broad substrate scope.

One such innovative method involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides. This process generates a highly reactive N-hydroxybenzotriazole activated ester in situ. This activated intermediate readily undergoes nucleophilic attack by an amine, such as piperidine, to form the corresponding amide. acs.orgnih.gov This reaction has been shown to be effective for a wide range of secondary amines, including cyclic amines, affording the N-acylated products in good to excellent yields. acs.orgnih.gov For instance, piperidine and morpholine (B109124) have been successfully acylated using this procedure. acs.orgnih.gov The utility of this method is further highlighted by its application in the synthesis of the lipid-lowering drug bezafibrate. nih.gov

The table below summarizes the yields for the amidation of various amines using a method involving the rearrangement of a hydrazonyl bromide substrate, demonstrating its applicability to cyclic secondary amines like piperidine. nih.gov

| Amine Nucleophile | Product | Yield (%) |

|---|---|---|

| Piperidine | 3n | 63 |

| Morpholine | 3o | 74 |

| Pyrrolidine | - | 89 |

| Aqueous Ammonia | 3p (Primary Amide) | 64 |

| Aniline | 3q | 38 |

Furthermore, chemoenzymatic strategies offer a green alternative for amide bond formation. Enzymes like TycA-A can catalyze the adenylation of a carboxylic acid, which is then susceptible to nucleophilic attack by an amine to form the amide bond. d-nb.info This method has been shown to be effective with a variety of amines, including piperidine, pyrrolidine, and azetidine. d-nb.info

Derivatization at the 4-Position of the Piperidine Ring

The functionalization of the 4-position of the piperidine ring is a key strategy for creating a diverse library of analogues. These modifications can be achieved by starting with a versatile precursor such as N-benzyl-4-piperidone or 4-piperidine carboxylic acid. researchgate.netgoogle.com

One common approach is the Knoevenagel condensation of N-benzyl-4-piperidone with active methylene (B1212753) compounds like malononitrile. researchgate.net Reactions of N-acetyl- and N-benzyl-4-piperidones can also yield more complex structures such as ketocyanines. researchgate.net For the synthesis of 4-aryl-4-acyl piperidine derivatives, a novel process utilizing indium metal has been reported. google.com

Starting from 4-piperidine carboxylic acid, a sequence of reactions including esterification, N-alkylation, hydrolysis, acylation, dehydration, and reduction can be employed to generate a variety of functional groups at the 4-position, such as an aldehyde in N-benzyl-4-piperidinecarboxaldehyde. google.com Furthermore, the introduction of substituents like carbomethoxy or methoxymethyl groups at the 4-position has been a key strategy in the development of potent fentanyl analogues. nih.gov

The table below outlines various synthetic transformations used for derivatization at the 4-position of the piperidine ring.

| Starting Material | Reaction Type | Product Type | Reference |

|---|---|---|---|

| N-benzyl-4-piperidone | Knoevenagel Condensation | 4-dicyanomethylene-N-benzylpiperidine | researchgate.net |

| 1-benzyl 4-cyano 4-phenyl piperidine | Grignard Reaction (MeMgBr) | 1-benzyl 4-acetyl 4-phenyl piperidine | google.com |

| N-benzyl-4-piperidone | Reaction with hydroxylamine | Oxime of 1-benzylpiperidin-4-one | mdpi.com |

| 4-piperidine carboxylic acid | Multi-step sequence | N-benzyl-4-piperidinecarboxaldehyde | google.com |

| 4-benzylidenepiperidine | Further modification | N-acyl-4-benzylidenepiperidine-4'-carboxylic acids | nih.gov |

Functional Group Tolerance in Synthetic Pathways

Ruthenium-catalyzed olefin metathesis, for example, is a powerful tool in organic synthesis known for its remarkable functional group tolerance, making it suitable for the synthesis of complex piperidine-containing compounds. researchgate.net Similarly, modern amidation methods have been developed to be compatible with sensitive functionalities. The N-acylation of unprotected amino acids using the hydrazonyl bromide rearrangement method demonstrates excellent functional group tolerance, as the reaction proceeds selectively at the amino group without affecting the free carboxylic acid moiety. nih.gov

Rhodium(III)-catalyzed C–H activation reactions have also emerged as highly efficient transformations that exhibit broad functional group tolerance. acs.org For instance, an intramolecular spirocyclization reaction to form spiropiperidine derivatives was shown to be compatible with a range of electron-donating and electron-withdrawing groups on an aryl moiety. acs.org

The data below illustrates the functional group tolerance of a Rh(III)-catalyzed spirocyclization reaction, showing the yields for various substituted substrates. acs.org

| Substrate | Substituent on Aryl Ring | Product | Yield (%) |

|---|---|---|---|

| 9b | H | 10b | 82 |

| 9d | p-OMe | 10d | 85 |

| 9e | p-Me | 10e | 81 |

| 9f | o-Me | 10f | 64 |

| 9g | p-F | 10g | 69 |

| 9h | p-NO₂ | 10h | 72 |

This tolerance allows for the late-stage functionalization of complex molecules, a critical aspect in medicinal chemistry and drug discovery.

Characterization of N Acetyl 4 Benzylpiperidine and Its Derivatives

Advanced Spectroscopic Characterization Methods

Spectroscopic methods are essential for elucidating the molecular structure of N-Acetyl-4-benzylpiperidine and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the structure of organic compounds. For instance, the 1H NMR spectrum of N-acetyl-α,α-diphenyl-4-piperidinemethanol, a derivative of this compound, shows distinct peaks that correspond to the different protons in the molecule. google.com Similarly, the 1H and 13C NMR spectra of new N-benzyl piperidin-4-one derivatives have been recorded at 500 MHz and 100.6 MHz, respectively, providing detailed structural information. researchgate.net

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2-benzylpiperidine, a related compound, displays absorption bands at 2,800–3,000 cm⁻¹ (C-H stretching in piperidine), 1,450–1,600 cm⁻¹ (aromatic C=C stretching), and 700–750 cm⁻¹ (out-of-plane bending of monosubstituted benzene). The presence of a carbonyl group in acylated derivatives can be confirmed by a C=O stretch at approximately 1650 cm⁻¹.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The mass spectrum of N-(1-Benzylpiperidin-4-yl)acetamide, a derivative of this compound, provides crucial data for its identification. nist.gov High-resolution mass spectrometry (HRMS) has been used to confirm the molecular formula of derivatives like 1-phenethylpiperidine (B1209527) N-oxide. rsc.org

Interactive Table of Spectroscopic Data

| Compound | Spectroscopic Method | Key Findings |

| N-acetyl-α,α-diphenyl-4-piperidinemethanol | 1H NMR (500 MHz, CDCl3) | δ: 1.54 (m, 4H), 2.01 (s, 1H), 2.02 (s, 3H), 2.31 (m, 1H), 3.32 (t, 4H), 7.09 (m, 10H) google.com |

| 2-Benzylpiperidine | IR Spectroscopy | 2,800–3,000 cm⁻¹ (C-H stretch), 1,450–1,600 cm⁻¹ (aromatic C=C stretch), 700–750 cm⁻¹ (benzene out-of-plane bend) |

| N-(1-Benzylpiperidin-4-yl)acetamide | Mass Spectrometry | Molecular Formula: C14H20N2O, Molecular Weight: 232.32 g/mol nih.gov |

| 1-Phenethylpiperidine N-oxide | HRMS (FAB) | m/z calculated for C13H20NO [M+H]+: 206.1545, found: 206.1544 rsc.org |

Chromatographic Purity Assessment

Chromatographic techniques are vital for assessing the purity of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used method for separating, identifying, and quantifying components in a mixture. Reversed-phase HPLC (RP-HPLC) has been utilized to determine the lipophilicity of N-benzylpiperidine and N-benzylpiperazine derivatives. akjournals.com The purity of newly synthesized piperidine (B6355638) derivatives has been confirmed to be ≥ 95% using HPLC. nih.gov A study on 1-Benzyl-4-piperidone oxime demonstrated a reverse-phase HPLC method using an acetonitrile, water, and phosphoric acid mobile phase. sielc.com

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another powerful technique for purity analysis. GC-MS has been used for the analysis of various piperidine derivatives, providing both separation and structural information. nih.govresearchgate.net The analysis of aromatic amines, which are related structures, often involves derivatization to improve their volatility and facilitate GC analysis. nih.govresearchgate.net

The purity of synthesized compounds is often further verified by Thin-Layer Chromatography (TLC), which is a simple and rapid method for monitoring the progress of reactions and checking the purity of products. researchgate.net

Interactive Table of Chromatographic Data

| Compound/Derivative Class | Chromatographic Method | Key Findings/Conditions |

| N-benzylpiperidine and N-benzylpiperazine derivatives | RP-HPLC and RP-TLC | Used to determine lipophilicity. akjournals.com |

| 1-Benzyl-4-piperidone oxime | Reverse Phase HPLC | Mobile phase: acetonitrile, water, and phosphoric acid. sielc.com |

| Piperidine derivatives (MenA inhibitors) | HPLC | Purity established to be ≥ 95%. nih.gov |

| Aromatic amine derivatives | GC-MS | Requires derivatization for analysis of polar amines. nih.gov |

Computational and Theoretical Investigations of N Acetyl 4 Benzylpiperidine Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand how N-Acetyl-4-benzylpiperidine derivatives interact with their biological targets.

Research on N-benzylpiperidine derivatives has frequently employed molecular docking to investigate their interactions with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease research. nih.govresearchgate.net For instance, docking studies of N-benzylpiperidine-derived hydrazones revealed important intermolecular interactions, such as π-π stacking and hydrogen bonding, that are essential for stabilizing the ligand-protein complex. researchgate.net

In a study on 4-benzylpiperidine (B145979) carboxamides, docking simulations were used to predict the binding conformations of these compounds with monoamine transporters, including the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). nih.gov The simulations showed that the 4-benzylpiperidine moiety tends to face the inner pocket of these transporters, engaging in multiple hydrophobic interactions. nih.gov For example, with hNET, interactions were observed with residues like Phe72, Ala77, Val148, Tyr152, and Phe323. nih.gov Furthermore, substituents on the aromatic ring, such as a 2-naphthyl group, were found to form strong π-π stacking interactions with residues like Phe317. nih.govkoreascience.kr

Similarly, docking studies of N-benzylpiperidine derivatives with AChE have shown that the benzylpiperidine moiety can interact with Trp84 through π-π stacking, while the protonated piperidine (B6355638) can form cation-π interactions with Phe330. mdpi.comsemanticscholar.org These simulations are crucial for understanding the structure-activity relationships (SAR) and for designing more potent and selective inhibitors. nih.gov

Table 1: Key Molecular Docking Findings for this compound Derivatives

| Derivative Class | Target | Key Interactions Observed | Reference |

|---|---|---|---|

| N-benzylpiperidine-derived hydrazones | AChE | π-π stacking, Hydrogen bonding | researchgate.net |

| 4-benzylpiperidine carboxamides | SERT, NET, DAT | Hydrophobic interactions, π-π stacking | nih.govkoreascience.kr |

| N-benzylpiperidine derivatives | AChE | π-π stacking (with Trp84), Cation-π interactions (with Phe330) | mdpi.comsemanticscholar.org |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights that complement the static pictures from molecular docking. researchgate.net These simulations are used to assess the stability of ligand-protein complexes and to understand the conformational changes that occur upon binding. plos.org

For N-benzylpiperidine derivatives, MD simulations have been used to validate the binding poses obtained from docking studies and to evaluate the stability of the complexes. acs.orgsemanticscholar.org For example, MD simulations of N-benzylpiperidine derivatives complexed with cholinesterases have confirmed the stability of the interactions with key residues in the active site. nih.gov These simulations can reveal how the flexibility of both the ligand and the protein affects the binding affinity and specificity.

In a study of N-benzylpiperidine hybrids, MD simulations affirmed their stable binding interactions with both the peripheral anionic site (PAS) of AChE and the aspartate dyad of BACE-1. acs.org Another study on substituted 5-phenyl-1,3,4-oxadiazole and N-benzylpiperidine analogs used 100 ns MD simulations to confirm that the designed compounds remained stable in the active site of AChE, indicating their potential as potent inhibitors. semanticscholar.org

MD simulations have also been employed to study the conformational preferences of N-benzylpiperidine derivatives in different environments. For instance, simulations have shown that substituents on the benzyl (B1604629) group can stabilize specific conformations through van der Waals interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are valuable tools for predicting the activity of new compounds and for understanding the structural features that are important for activity.

Several QSAR studies have been conducted on N-benzylpiperidine derivatives to predict their inhibitory activity against various targets. researchgate.netresearchgate.net For example, 3D-QSAR studies have been applied to a set of N-benzylpiperidine inhibitors of human acetylcholinesterase to develop predictive models and to interpret the activity of the compounds based on their structural properties. researchgate.net These studies often use methods like multiple linear regression (MLR) and artificial neural networks (ANN) to build the models. researchgate.net

In one study, a 2D-QSAR model was developed for a series of substituted 5-phenyl-1,3,4-oxadiazole and N-benzylpiperidine analogs as AChE inhibitors. semanticscholar.org The model revealed that molecular descriptors such as polar surface area, dipole moment, and molecular weight are key properties governing AChE inhibition. semanticscholar.org Such models can guide the design of new derivatives with improved potency. semanticscholar.orgacs.org

Prediction of Molecular Interactions (e.g., π-stacking, hydrogen bonding, salt bridges)

The prediction of specific molecular interactions is a key aspect of computational studies on this compound systems. These interactions are fundamental to the binding of ligands to their targets and determine the affinity and specificity of the interaction.

π-π Stacking: This interaction is common between aromatic rings and is frequently observed in the binding of N-benzylpiperidine derivatives to their targets. For example, the benzyl group of N-benzylpiperidine can form π-π stacking interactions with aromatic residues like tryptophan (Trp) and phenylalanine (Phe) in the active sites of enzymes such as AChE and monoamine transporters. researchgate.netkoreascience.krmdpi.comsemanticscholar.org

Hydrogen Bonding: Hydrogen bonds are crucial for the specificity and stability of ligand-protein complexes. kubinyi.de In N-benzylpiperidine derivatives, hydrogen bonds can form between acceptor and donor groups on the ligand and corresponding residues in the protein's active site. researchgate.net For instance, the carbonyl groups of certain derivatives can form hydrogen bonds with amino acid residues like Tyr121 in AChE. semanticscholar.org

Cation-π Interactions: This is a noncovalent interaction between a cation and the face of an electron-rich π system. The protonated piperidine ring of N-benzylpiperidine derivatives can engage in cation-π interactions with aromatic residues like Phe330 in the active site of AChE. mdpi.comsemanticscholar.org

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of this compound derivatives is essential for predicting their biological activity.

X-ray crystallography studies of N-benzylpiperidine derivatives have shown that the piperidine ring typically adopts a chair conformation, with the benzyl group in an equatorial position to minimize steric hindrance. However, the active conformation when bound to an enzyme may differ slightly due to enzyme-induced strain.

Computational methods, including molecular dynamics simulations, are used to explore the conformational landscape of these molecules. Conformational alignment studies have been used to elucidate the binding efficiency of benzylpiperidine derivatives compared to reference drugs. researchgate.net Furthermore, conformational analyses have been integral to the development of pharmacophore models for AChE inhibitors, identifying the key spatial arrangement of features necessary for potent inhibition. researchgate.net

Structure Activity Relationship Sar Studies of N Acetyl 4 Benzylpiperidine Derivatives

Impact of N-Acyl Substituents on Biological Activity

The N-acyl group on the piperidine (B6355638) ring is a critical determinant of potency and selectivity for various biological targets. In a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of soluble epoxide hydrolase (sEH), substituting the N-acetyl group with an N-propionyl group reportedly doubled the potency. nih.gov Further exploration of N-acyl and N-sulfonyl substitutions on a 1-(piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (B8510747) core structure led to several highly potent sEH inhibitors. nih.govucanr.edu

For instance, replacing the adamantyl group of an earlier inhibitor series with a 4-trifluoromethoxyphenyl group and varying the N-acyl substituent resulted in compounds with significantly improved pharmacokinetic profiles and potency. ucanr.edu Specifically, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea showed a remarkable 7-fold increase in potency compared to its N-propionyl adamantyl analogue. ucanr.edu The introduction of a basic nitrogen atom into the N-acyl chain, as seen in compounds like acetylpiperazine derivatives, was also shown to be a viable strategy for creating potent inhibitors that could be formulated as salts. nih.gov

The following table summarizes the impact of various N-substituents on the inhibitory potency against human soluble epoxide hydrolase (hsEH).

| Compound ID | N-Substituent | Aryl Group | hsEH IC₅₀ (nM) |

| 2 | Propionyl | Adamantyl | 100 |

| 52 | Cyclopropanecarbonyl | 4-(trifluoromethoxy)phenyl | 14 |

| 47 | Acetyl | 4-(trifluoromethoxy)phenyl | 34 |

| 48 | Propionyl | 4-(trifluoromethoxy)phenyl | 23 |

| 55 | Methanesulfonyl | 4-(trifluoromethoxy)phenyl | 23 |

| 56 | Ethanesulfonyl | 4-(trifluoromethoxy)phenyl | 20 |

| Data sourced from a study on sEH inhibitors. ucanr.edu |

These findings underscore that modifications to the N-acyl group can significantly modulate the pharmacological properties of N-acetyl-4-benzylpiperidine derivatives, affecting both potency and pharmacokinetic characteristics. nih.govucanr.edu

Effects of Substitutions on the Benzyl (B1604629) Moiety

Modifications to the benzyl group at the 4-position of the piperidine ring profoundly affect biological activity and selectivity. Studies on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives as sigma (σ) receptor ligands showed that the unsubstituted parent compound had high affinity and selectivity for σ₁ receptors (Kᵢ = 3.90 nM). nih.gov The position of substituents on the phenylacetamide aromatic ring was crucial; 3-substituted compounds generally showed higher affinity for both σ₁ and σ₂ receptors compared to their 2- or 4-substituted counterparts. nih.gov Halogen substitutions tended to increase affinity for σ₂ receptors, while electron-donating groups like hydroxyl or methoxy (B1213986) resulted in weaker σ₂ affinity but moderate σ₁ affinity. nih.gov

In the context of influenza A (H1N1) virus inhibitors, substitutions on the N-benzyl group were explored. ub.edu A 4-fluoro substituent on the benzyl ring was found to be beneficial, and a 4-chloro analogue showed even slightly higher potency. ub.edu Conversely, a 2-fluoro derivative was equipotent to the unsubstituted compound, while a 3-fluoro atom had an intermediate effect. ub.edu

For dopamine (B1211576) transporter (DAT) ligands based on a 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine scaffold, substitutions on the N-benzyl ring were key for selectivity over the serotonin (B10506) transporter (SERT). acs.org Generally, strong electron-withdrawing groups, such as nitro (NO₂) or fluoro (F), resulted in the most potent and selective DAT ligands. acs.org

The table below illustrates the effect of benzyl ring substitution on binding affinity for sigma-1 receptors.

| Compound ID | Substitution on Phenylacetamide Ring | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) |

| 1 | None | 3.90 | 240 |

| 5 | 3-Chloro | 1.83 | 118 |

| 9 | 3-Bromo | 2.16 | 134 |

| 11 | 2-Fluoro | 3.56 | 667 |

| 20 | 3-Amino | 34.6 | >10000 |

| Data from a study on sigma receptor ligands. nih.gov |

These examples highlight that the electronic and steric properties of substituents on the benzyl moiety are fundamental in tuning the affinity and selectivity of these compounds for their respective biological targets. nih.govub.eduacs.org

Influence of Modifications at the Piperidine 4-Position

Altering the substituent at the 4-position of the piperidine ring is a common strategy to modulate the pharmacological profile of this class of compounds. The benzyl group itself is often a critical structural element. For a series of influenza virus inhibitors, replacing the benzyl moiety with smaller alkyl groups like methyl, or a cyclopropyl (B3062369) or phenylaminoethyl group, was detrimental to the inhibitory activity. ub.edu

In the development of monoamine reuptake inhibitors, the nature of the aromatic substituent at the 4-position plays a crucial role in selectivity. Carboxamide derivatives of 4-benzylpiperidine (B145979) with a biphenyl (B1667301) substituent showed strong inhibition of the serotonin transporter (SERT), while those with a diphenyl group were very weak SERT inhibitors but potent dopamine transporter (DAT) inhibitors. nih.govkoreascience.kr Furthermore, replacing the benzyl group with a 2-naphthyl substituent generally enhanced inhibition of both SERT and the norepinephrine (B1679862) transporter (NET) compared to a 1-naphthyl substitution. nih.govkoreascience.kr

For CCR5 antagonists designed as anti-HIV-1 agents, introducing polar substituents onto the phenyl ring of the 4-benzylpiperidine moiety enhanced the inhibition of HIV-1 envelope-mediated membrane fusion. nih.gov This suggests that for certain targets, increasing polarity at this position can lead to improved biological outcomes. nih.gov The versatility of the 4-position allows for significant diversification, enabling the fine-tuning of a compound's activity and selectivity profile. ub.edunih.govkoreascience.kr

The following table shows the inhibitory concentrations (IC₅₀) for different 4-position aromatic substituents on monoamine transporters.

| Aromatic Substituent (R1) at 4-Position | Linker Carbons (n) | SERT IC₅₀ (µM) | NET IC₅₀ (µM) | DAT IC₅₀ (µM) |

| Biphenyl | 2 | 0.07-0.52 | 0.05-0.12 | >10 |

| Diphenyl | 2 | >10 | 0.09-0.19 | 0.50-0.80 |

| 1-Naphthyl | 2 | 2.03-3.00 | 0.22-0.34 | 2.30-3.10 |

| 2-Naphthyl | 2 | 0.90-1.20 | 0.09-0.14 | 1.30-1.70 |

| 6-Bromo-2-naphthyl | 2 | 0.17-0.24 | 0.02-0.03 | 0.40-0.50 |

| Data adapted from a study on 4-benzylpiperidine carboxamides. nih.gov |

Role of Linker Length and Structure in Activity Modulation

The linker connecting the piperidine nitrogen and other key structural motifs is a significant factor in modulating biological activity. In studies of 4-benzylpiperidine carboxamides as monoamine reuptake inhibitors, the number of carbons in the linker between the amide nitrogen and the 4-benzylpiperidine core was critical for selectivity. koreascience.kr Compounds with a two-carbon linker were much more potent inhibitors of the dopamine transporter (DAT) than those with a three-carbon linker, a finding that was key to converting serotonin-norepinephrine reuptake inhibitors (SNRIs) into triple reuptake inhibitors (TRIs). nih.govkoreascience.kr In contrast, the inhibitory effects on the serotonin (SERT) and norepinephrine (NET) transporters were largely independent of this linker length. koreascience.kr

This concept extends to other chemical scaffolds. For example, in the development of Proteolysis Targeting Chimeras (PROTACs) designed to degrade the estrogen receptor (ER), the efficacy of the molecule was highly dependent on the length of the linker connecting the receptor-binding ligand and the E3 ligase-recruiting motif. nih.gov An optimal linker length allows for the formation of a productive ternary complex between the target protein and the E3 ligase, leading to efficient degradation. nih.gov For the ER-targeting PROTACs studied, a linker of 16 atoms was found to be ideal, demonstrating maximal protein degradation and subsequent inhibition of cancer cell proliferation. nih.gov These examples show that the length and composition of linker regions are crucial design elements that can dramatically influence molecular function. nih.govkoreascience.krnih.gov

Stereochemical Considerations in Potency and Selectivity

Stereochemistry can play a pivotal role in the potency and selectivity of this compound derivatives, particularly when chiral centers are present. The introduction of substituents can create stereoisomers (enantiomers or diastereomers) that may interact differently with their biological targets.

In a study of 4-benzylpiperidine carboxamides, the 4-benzylpiperidine moiety was observed to fit into a hydrophobic binding pocket of the serotonin transporter. nih.gov The specific orientation and interactions, such as those with amino acid residues like Ala169, Tyr175, and Phe341, are dependent on the three-dimensional structure of the ligand. nih.gov While the parent this compound is achiral, many of its more complex and substituted derivatives are not. For these chiral derivatives, it is common for one enantiomer to be significantly more potent than the other, as the precise spatial arrangement of atoms is critical for optimal binding to a chiral target like a receptor or enzyme active site.

For example, research on N-benzylated piperidin-4-ones with bulky substituents at the 2, 3, 5, and 6 positions has shown that the stereochemistry of the piperidine ring and its substituents is crucial. researchgate.net The synthesis and characterization of these crowded molecules, often involving single-crystal X-ray diffraction, confirm specific chair or twist-boat conformations that dictate how the molecule presents its pharmacophoric groups to a binding site. researchgate.net Although the initial search did not yield specific data comparing the activity of enantiomers for this compound itself, the principles of stereoselectivity are fundamental in medicinal chemistry and are actively considered in the design of its derivatives. nih.gov

Biological Activity and Mechanistic Elucidations of N Acetyl 4 Benzylpiperidine and Analogues in Vitro and Pre Clinical in Vivo Models

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease (AD). nih.gov The N-benzylpiperidine core is a well-established pharmacophore for potent AChE inhibitors. nih.gov

Kinetic studies reveal that compounds featuring the N-benzylpiperidine scaffold, such as the benchmark drug donepezil (B133215), typically exhibit a mixed-type inhibition of AChE. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The potency of these inhibitors is often high, with some derivatives demonstrating inhibitory concentrations (IC50) in the nanomolar range. For instance, the derivative 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was found to be an exceptionally potent AChE inhibitor with an IC50 value of 0.56 nM. nih.gov This compound also showed high selectivity for AChE over butyrylcholinesterase (BuChE), with an affinity 18,000 times greater for AChE. nih.gov

In studies of benzylpiperidine-derived hydrazones, compounds have been identified that show potent, reversible, and mixed-type inhibition of AChE. researchgate.net Similarly, kinetic analyses of certain pyridazinobenzylpiperidine derivatives demonstrated competitive, reversible inhibition of cholinesterases. nih.gov

| Compound | Target Enzyme | Inhibition (IC50) | Inhibition Type | Selectivity |

|---|---|---|---|---|

| Benzylpiperidine-hydrazone 8 | AChE | 0.064 µM | Mixed, Reversible | - |

| Benzylpiperidine-hydrazone 15 | AChE | 0.034 µM | Mixed, Reversible | - |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl (21) | AChE | 0.56 nM | - | 18,000-fold > BuChE |

| Donepezil | AChE | - | Mixed | - |

The inhibitory action of N-benzylpiperidine derivatives is achieved through specific interactions with key residues within the active site gorge of AChE. This gorge contains a Catalytic Anionic Site (CAS) at its base and a Peripheral Anionic Site (PAS) near its entrance. nih.govembopress.org

Molecular docking and structural studies have elucidated these interactions:

π-π Stacking: The benzyl (B1604629) group of the N-benzylpiperidine moiety typically forms π-π stacking interactions with the indole (B1671886) ring of the Trp84 residue located in the CAS. nih.gov In some analogues, this moiety also interacts with Tyr341, Tyr337, and Tyr72. mdpi.com

Cation-π Interactions: The protonated nitrogen atom of the piperidine (B6355638) ring often engages in cation-π interactions with the aromatic ring of Phe330, another key residue of the CAS. nih.gov

Peripheral Anionic Site (PAS) Interactions: In many hybrid molecules, a part of the molecule distal to the N-benzylpiperidine core establishes π-π stacking interactions with Trp279 at the PAS. nih.gov Certain N-benzylpiperidine analogues have been shown to significantly displace propidium (B1200493) iodide, a known PAS ligand, confirming their interaction with this site. nih.gov

These dual-site interactions, spanning the gorge from the PAS to the CAS, are characteristic of highly potent inhibitors like donepezil and contribute to their strong enzymatic inhibition. nih.gov

Given the multifaceted nature of neurodegenerative diseases like AD, a multi-target-directed ligand (MTDL) approach has become a promising strategy. nih.govsemanticscholar.org This involves designing single hybrid molecules capable of modulating multiple pathological pathways. nih.gov The N-benzylpiperidine scaffold from donepezil is a popular anchor for creating such MTDLs. mdpi.commdpi.com

Examples of this approach include:

Dual AChE and β-secretase-1 (BACE-1) Inhibitors: A series of N-benzylpiperidine analogues were designed to act as multifunctional inhibitors of both AChE and BACE-1, an enzyme involved in the production of amyloid-β (Aβ) peptides. nih.gov

Dual AChE and Aβ Aggregation Inhibitors: Donepezil has been hybridized with arylsulfonamide moieties. nih.gov These hybrids, particularly those containing the benzylpiperidine core, demonstrated not only potent AChE inhibition but also a significant capability to prevent the aggregation of Aβ peptides, another key pathological feature of AD. nih.gov Compound 9 from this series emerged as a promising lead with an AChE IC50 of 1.6 μM and 60.7% Aβ aggregation inhibition. nih.gov

Donepezil-Flavonoid Hybrids: Hybrids combining the N-benzylpiperidine moiety with coumarin-3-carboxamide derivatives have yielded compounds with potent AChE inhibitory activity, in some cases exceeding that of donepezil itself. nih.gov

These multi-target strategies aim to provide more effective therapeutic outcomes compared to single-target agents. nih.gov

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters and are significant targets in the treatment of both depression and neurodegenerative disorders like Parkinson's disease. nih.govnih.gov Several N-benzylpiperidine derivatives have been evaluated for their ability to inhibit these enzymes.

A study of 24 pyridazinobenzylpiperidine derivatives found that most compounds were more potent inhibitors of MAO-B than MAO-A. nih.gov Compound S5 was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and a selectivity index (SI) of 19.04 for MAO-B over MAO-A. nih.gov In contrast, the most effective MAO-A inhibitor in the series was compound S15, with an IC50 of 3.691 μM. nih.gov Kinetic studies revealed that the most promising compounds, S5 and S16, were competitive and reversible inhibitors of MAO-B. nih.gov Molecular docking suggested that their stability within the enzyme's active site was enhanced by pi-pi stacking interactions with Tyr398 and Tyr326. nih.gov

Additionally, benzylpiperidine-derived hydrazones have been developed as dual inhibitors of both MAO enzymes and AChE, with some compounds showing MAO-B inhibition in the nanomolar range (e.g., compound 4, IC50 = 0.057 μM). researchgate.net

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |

|---|---|---|---|

| S5 | 3.857 | 0.203 | 19.04 |

| S15 | 3.691 | >10 | - |

| S16 | >10 | 0.979 | - |

Monoamine Neurotransmitter Reuptake Inhibition (SERT, NET, DAT)

Triple reuptake inhibitors (TRIs), also known as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs), block the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). wikipedia.org This action increases the synaptic availability of all three major monoamine neurotransmitters and is a therapeutic strategy for depression and other CNS disorders. wikipedia.org

The 4-benzylpiperidine (B145979) carboxamide scaffold has been systematically studied to understand the structural requirements for modulating activity at these transporters. nih.gov Research has shown that linker length between the carboxamide nitrogen and the 4-benzylpiperidine core is critical for selectivity. nih.govkoreascience.kr

Compounds with a two-carbon linker generally exhibit stronger inhibition of DAT compared to those with a three-carbon linker. nih.govkoreascience.kr

Inhibition of NET and SERT appears less sensitive to the linker length. nih.gov

The nature of the aromatic substituents also plays a key role. For example, compounds with a diphenylacetyl group showed strong DAT reuptake inhibition, while those with a biphenyl (B1667301) group were more selective for SERT. nih.gov This research demonstrates that the 4-benzylpiperidine framework can be fine-tuned to act as a serotonin/norepinephrine reuptake inhibitor (SNRI) or a balanced TRI. nih.gov In other studies, N-benzylpiperidine derivatives were designed as dual inhibitors of AChE and SERT, although some compounds that were potent AChE inhibitors showed only low affinity for SERT, indicating distinct structural requirements for the two targets. mdpi.comnih.gov

| Compound Class | Linker Length (n) | SERT Inhibition | NET Inhibition | DAT Inhibition |

|---|---|---|---|---|

| 4-benzylpiperidine carboxamides | 2 carbons | Variable | Similar to n=3 | Stronger |

| 4-benzylpiperidine carboxamides | 3 carbons | Variable | Similar to n=2 | Weaker |

Sigma Receptor Ligand Interactions (σ1 and σ2)

Sigma receptors (σ1 and σ2) are unique intracellular proteins implicated in various cellular functions and are considered therapeutic targets for neurological disorders and cancer. researchgate.netmdpi.com The N-benzylpiperidine scaffold is present in many compounds with high affinity for sigma receptors.

Radioligand binding assays have been used to determine the affinity (Ki) of these compounds. For example, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (compound 5) was identified as a potent σ1 receptor ligand with a Ki of 1.45 nM and a 290-fold selectivity over the σ2 subtype. researchgate.net

Another series of N-arylalkylpiperidines also showed high affinity for both sigma receptor subtypes. bioworld.com The compound N-(N-benzylpiperidin-4-yl)-4-iodobenzamide demonstrated high-affinity binding in MCF-7 breast cancer cells, which express sigma receptors, with a Ki of 4.6 nM when measured against the known sigma ligand haloperidol. nih.govresearchgate.net Studies on various piperidine and piperazine (B1678402) derivatives have shown that structural modifications can tune the affinity and selectivity for σ1 versus σ2 receptors. unict.it For instance, replacing a piperazine ring with an N-methyl piperidine led to derivatives with strong to moderate affinity for σ1 receptors, with Ki values ranging from 0.54 to 108 nM. unict.it

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (Ki σ2 / Ki σ1) |

|---|---|---|---|

| Compound 5 researchgate.net | 1.45 | ~420.5 | 290 |

| N-(N-benzylpiperidin-4-yl)-4-iodobenzamide nih.gov | 4.6 (vs. Haloperidol) | - | - |

| Compound 15 (benzylpiperazine) nih.gov | 1.6 | ~1417.6 | 886 |

| Compound 12b (AD351) unict.it | 65 | >1000 | >15 |

Antifungal Activities

Specific Enzyme Target Inhibition (e.g., Sterol C14-reductase, Sterol C8-isomerase)

Currently, there is a lack of specific research data detailing the inhibitory activity of N-Acetyl-4-benzylpiperidine on sterol biosynthesis enzymes such as Sterol C14-reductase and Sterol C8-isomerase.

Anti-inflammatory Properties

The anti-inflammatory potential of compounds structurally related to this compound has been investigated through various in vitro models. Specifically, the non-acetylated analogue, 4-benzylpiperidine, has demonstrated notable anti-inflammatory effects.

Inhibition of Protein Denaturation

Protein denaturation is a key contributor to the inflammatory process. The ability of a compound to prevent this process is a well-regarded indicator of its anti-inflammatory potential. An in vitro study on 4-benzylpiperidine, a close structural analogue of this compound, demonstrated a significant, dose-dependent inhibition of heat-induced albumin denaturation. innovareacademics.in This suggests that the 4-benzylpiperidine scaffold may interfere with the processes that lead to protein unfolding and aggregation, thereby mitigating a key trigger in the inflammatory cascade. innovareacademics.in The inhibitory effect was found to be comparable to that of a standard anti-inflammatory drug, indicating its potential as a basis for developing new anti-inflammatory agents. innovareacademics.in

Table 1: In Vitro Anti-inflammatory Activity of 4-Benzylpiperidine by Inhibition of Albumin Denaturation

| Concentration (µg/ml) | Absorbance (Mean ± SEM) | % Inhibition |

|---|---|---|

| Control | 0.32 ± 0.005 | - |

| Standard (Aspirin) | 0.14 ± 0.005 | 54.0 |

| 100 | 0.29 ± 0.005 | 9.3 |

| 200 | 0.25 ± 0.005 | 21.8 |

| 400 | 0.22 ± 0.01 | 31.2 |

| 800 | 0.18 ± 0.005 | 43.7 |

| 1000 | 0.15 ± 0.005 | 53.1 |

Data derived from a study on the 4-benzylpiperidine analogue. innovareacademics.in

Proteinase Inhibitory Activity

Proteinases, or proteases, are enzymes that break down proteins and are known to be involved in inflammatory processes. The inhibition of these enzymes can be a crucial mechanism for controlling inflammation. Research has shown that 4-benzylpiperidine exhibits significant, dose-dependent proteinase inhibitory activity. innovareacademics.in This suggests that the compound can interfere with the enzymatic activity of proteases that contribute to tissue damage and the propagation of the inflammatory response. innovareacademics.in

Table 2: Proteinase Inhibitory Activity of 4-Benzylpiperidine

| Concentration (µg/ml) | Absorbance (Mean ± SEM) | % Inhibition |

|---|---|---|

| Control | 0.28 ± 0.005 | - |

| Standard (Aspirin) | 0.13 ± 0.005 | 53.5 |

| 100 | 0.25 ± 0.005 | 10.7 |

| 200 | 0.22 ± 0.005 | 21.4 |

| 400 | 0.19 ± 0.01 | 32.1 |

| 800 | 0.16 ± 0.005 | 42.8 |

| 1000 | 0.14 ± 0.005 | 50.0 |

Data derived from a study on the 4-benzylpiperidine analogue. innovareacademics.in

Autophagy Induction and Anti-inflammatory Pathways

There is currently no specific scientific literature available that investigates the role of this compound or its direct analogues in the induction of autophagy or its effects on anti-inflammatory pathways through this mechanism.

Anti-β-Amyloid Aggregation Properties

The N-benzylpiperidine moiety, which is the core structure of this compound, is a key pharmacophore in the design of multi-target-directed ligands for Alzheimer's disease. nih.gov A primary pathological hallmark of Alzheimer's disease is the aggregation of β-amyloid (Aβ) peptides into toxic plaques in the brain. nih.govmdpi.com

Derivatives containing the N-benzylpiperidine scaffold have been shown to possess significant Aβ anti-aggregation properties. nih.gov For instance, a study involving newly synthesized N-benzylpiperidine derivatives demonstrated that these compounds could effectively inhibit the aggregation of β-amyloid. One of the most promising compounds from this study, which contains a substituted N-benzylpiperidine core, exhibited 72.5% inhibition of Aβ aggregation at a concentration of 10 μM. nih.gov This suggests that the N-benzylpiperidine structure is a valuable component for the development of therapeutic agents aimed at preventing one of the key pathological processes in Alzheimer's disease. nih.gov

Neuroprotective Evaluations in Cellular Models

The neuroprotective potential of N-benzylpiperidine derivatives has been a subject of investigation in the context of neurodegenerative diseases. While specific data on this compound is limited, studies on related compounds underscore the therapeutic promise of this chemical family.

In the pursuit of multi-target-directed ligands for Alzheimer's disease, a series of N-benzylpiperidine derivatives were evaluated for their neuroprotective activities in PC-12 cells, a common cellular model for neuronal studies. Certain compounds from this series demonstrated promising neuroprotective effects against H₂O₂-induced cell stress. Furthermore, some of these hybrid molecules were also capable of preventing Aβ-induced cell toxicity, highlighting their potential to interfere with multiple pathological facets of Alzheimer's disease.

Pre-clinical Pharmacokinetic Assessments (e.g., Blood-Brain Barrier Permeation)

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential as a therapeutic agent for central nervous system (CNS) disorders. Pre-clinical assessments of BBB permeation are therefore essential in the early stages of drug development. While specific pharmacokinetic data for this compound is not extensively detailed in the available literature, studies on structurally related analogues provide valuable insights into the potential BBB permeability of this class of compounds.

One such study investigated a series of benzylpiperidin-4-yl-linked benzylamino benzamides, which share a core N-benzylpiperidine moiety with this compound. nih.gov The primary method utilized to assess BBB permeability in this pre-clinical setting was the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov The PAMPA model serves as a high-throughput in vitro tool to predict passive, transcellular permeation across the BBB. nih.gov

In this assay, a solution of the test compound is added to a donor plate, which is coated with a porcine brain lipid mixture. This plate is then placed on an acceptor plate containing a buffer solution. The effective permeability (Pe) of the compound is determined by measuring its concentration in the acceptor plate after an incubation period. doi.org

One of the tested analogues, 3,5-dimethoxy benzyl aminobenzamide (designated as 8c1), demonstrated notable BBB permeability. nih.gov The experimental results indicated that this compound has the potential to cross the BBB, a crucial characteristic for CNS-acting drugs. nih.gov The measured permeability value for this analogue is presented in the table below.

| Compound | Assay | Permeability (Pe) (x 10⁻⁶ cm/s) | Source |

| 3,5-dimethoxy benzyl aminobenzamide (8c1) | Parallel Artificial Membrane Permeability Assay (PAMPA) | 14.34 | nih.gov |

Broader Research Applications and Future Directions for N Acetyl 4 Benzylpiperidine Chemistry

Potential for Multitarget-Directed Ligand Design

The complexity of many diseases, such as neurodegenerative disorders, often involves multiple biological targets. The multitarget-directed ligand (MTDL) approach, which aims to design single molecules that can modulate multiple targets simultaneously, has emerged as a promising strategy. The N-benzylpiperidine core, closely related to N-acetyl-4-benzylpiperidine, has been extensively utilized in the design of MTDLs, particularly for Alzheimer's disease. nih.govnih.gov

Researchers have successfully designed and synthesized N-benzylpiperidine analogs that act as multifunctional inhibitors of key enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase-1 (BACE-1). nih.govacs.org For instance, certain N-benzylpiperidine derivatives have demonstrated balanced inhibitory activity against both AChE and BuChE. nih.gov The structural flexibility of the N-benzylpiperidine motif allows for the incorporation of various substituents to optimize interactions with the active sites of different target proteins. nih.gov This adaptability is crucial for fine-tuning the efficacy and physicochemical properties of potential drug candidates. nih.gov

The rationale behind using the N-benzylpiperidine scaffold in MTDL design often stems from its presence in established drugs like donepezil (B133215), an AChE inhibitor. researchgate.net By modifying this core structure, researchers have developed novel compounds with expanded target profiles. For example, hybrids of N-benzylpiperidine and 1,3,4-oxadiazole (B1194373) have been synthesized and shown to possess multitargeted activity against AChE, BuChE, and BACE-1. acs.org These findings underscore the significant potential of the this compound framework as a versatile scaffold for the rational design of next-generation MTDLs for complex diseases.

Table 1: Examples of N-Benzylpiperidine Analogs as Multitarget-Directed Ligands

| Compound Class | Targets | Therapeutic Area | Reference |

|---|---|---|---|

| N-benzylpiperidine analogs | AChE, BACE-1 | Alzheimer's Disease | nih.gov |

| N-benzylpiperidine derivatives | AChE, BuChE | Alzheimer's Disease | nih.gov |

| N-benzylpiperidine and 1,3,4-oxadiazole hybrids | AChE, BuChE, BACE-1 | Alzheimer's Disease | acs.org |

Role in Chemical Probe Development

Chemical probes are essential tools for dissecting complex biological processes and validating novel drug targets. The N-benzylpiperidine scaffold, due to its established biological activities and modifiable structure, holds promise for the development of such probes. For instance, derivatives of N-benzylpiperidine have been explored in the context of activity-based protein profiling (ABPP), a powerful chemoproteomic technology used to study enzyme function directly in native biological systems. unisi.it

While specific examples of this compound being used directly as a chemical probe are not extensively documented, its structural congeners have been employed to develop selective inhibitors for various enzymes. unisi.it The development of potent and selective inhibitors is a critical first step in creating effective chemical probes. The N-benzylpiperidine core can be functionalized with reporter tags (e.g., fluorophores or biotin) or photoreactive groups to enable visualization and identification of target proteins.

Furthermore, the ability of N-benzylpiperidine derivatives to cross the blood-brain barrier makes them particularly attractive for developing probes to study neurological targets. nih.gov By designing probes based on the this compound scaffold, researchers could potentially investigate the in-vivo activity and distribution of enzymes and receptors in the central nervous system, providing valuable insights into disease mechanisms and aiding in the development of new diagnostic and therapeutic strategies.

Advancements in Synthetic Accessibility for Research Scale

The availability of robust and efficient synthetic methods is crucial for the exploration of any chemical scaffold in drug discovery and chemical biology. For the this compound core, various synthetic routes have been developed, ensuring its accessibility for research-scale investigations. The synthesis often involves the construction of the 4-benzylpiperidine (B145979) core followed by N-acetylation.

Several methods for the synthesis of 4-benzylpiperidine and its derivatives have been reported. One common approach involves the reaction of 4-cyanopyridine (B195900) with a benzyl (B1604629) Grignard reagent, followed by reduction of the pyridine (B92270) ring. wikipedia.org Other strategies include the hydroboration of 1-Boc-4-methylenepiperidine followed by a palladium-catalyzed cross-coupling reaction. unisi.it More recent advancements have focused on developing novel and efficient methods to synthesize key intermediates like N-benzyl-4-formyl-piperidine. researchgate.net

The development of synthetic accessibility scores, which computationally estimate the ease of synthesis of a molecule, has also become a valuable tool in prioritizing compounds for synthesis. nih.gov These tools can aid researchers in designing synthetic routes for novel this compound derivatives that are both synthetically feasible and possess desirable biological activities. The continued refinement of synthetic methodologies will undoubtedly facilitate the broader exploration of the chemical space around the this compound scaffold for various research applications.

Integration with Computational Drug Design Paradigms

Computational drug design has become an indispensable tool in modern medicinal chemistry, enabling the rational design and optimization of new drug candidates. The N-benzylpiperidine scaffold has been extensively studied using a variety of computational techniques, providing valuable insights into its structure-activity relationships (SAR).

Molecular docking and molecular dynamics simulations have been employed to understand the binding modes of N-benzylpiperidine derivatives with their biological targets, such as AChE and BuChE. nih.gov These studies have revealed key interactions between the ligand and the active site residues of the enzymes, guiding the design of more potent and selective inhibitors. nih.gov For example, computational studies have highlighted the importance of π-π interactions between the benzyl group of the ligand and aromatic residues in the enzyme's active site. mdpi.com

In addition to structure-based methods, ligand-based approaches like Comparative Molecular Field Analysis (CoMFA) have been successfully applied to N-benzylpiperidine derivatives. medchemexpress.cnresearchgate.net CoMFA studies have been used to build 3D-QSAR models that correlate the steric and electrostatic properties of the molecules with their biological activity, enabling the prediction of the potency of novel analogs. researchgate.net The integration of these computational paradigms with synthetic chemistry allows for a more efficient and targeted exploration of the chemical space around the this compound scaffold, accelerating the discovery of new lead compounds for a variety of therapeutic targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.